molecular formula C8H12Cl2Pd B081803 Dichloro(1,5-cyclooctadiene)palladium(II) CAS No. 12107-56-1

Dichloro(1,5-cyclooctadiene)palladium(II)

Cat. No.: B081803
CAS No.: 12107-56-1
M. Wt: 285.50 g/mol
InChI Key: RRHPTXZOMDSKRS-PGUQZTAYSA-L
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Description

Dichloro(1,5-cyclooctadiene)palladium(II), also known as 1,5-cyclooctadiene-palladium(II) dichloride or palladium(II) dichlorocyclooctadiene, is an organopalladium complex used in organic synthesis. It is a highly reactive catalyst that has been used in a variety of processes, including Heck coupling, Suzuki-Miyaura coupling, and Sonogashira coupling. The complex is formed from the reaction of palladium(II) chloride with 1,5-cyclooctadiene (COD). The resulting complex is a yellow solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Scientific Research Applications

  • It participates in olefin carbonylation reactions, particularly in the stereospecific hydroxypalladation of cyclooctadiene, leading to the formation of specific enyl complexes and products like trans-2-hydroxy-5-cyclooctenecarboxylic acid β-lactone (Stille & James, 1976).

  • It shows unique photoreactivity under ligand-to-metal charge transfer (LMCT) excitation, resulting in the transformation of cyclooctadiene and formation of colloidal metallic palladium (Kunkely & Vogler, 1998).

  • Its complexes, such as with cis-1,5-diphenyl-1,5-diphosphacyclooctane, exhibit specific crystal structures and are used in exploring the coordination chemistry of palladium(II) (Arbuckle & Musker, 1991).

  • In combination with montmorillonite, it catalyzes carbonylation of 2-allylphenols, producing seven-membered ring lactones (Orejón & Alper, 1999).

  • It reacts with ferrocenylphosphinobipyridines to form complexes with novel trans-coordination geometry, important in coordination chemistry studies (Butler et al., 1995).

  • It is used for synthesizing and characterizing substituted 2,6-diphenyl piperdin-4-ones and their palladium(II) complexes (Namasivayam & Theivarasu, 2014).

  • It is involved in acylpalladium(II) complex formation and carbonylation reactions with ammonia, benzylamine, and phthalimide (Hemmer, Rambaud, & Tkatchenko, 1975).

  • It's utilized in the palladium(II) acetate complex for catalyzing hydrogenation of alkenes and alkynes (Moberg & Rákos, 1987).

Mechanism of Action

Target of Action

Dichloro(1,5-cyclooctadiene)palladium(II), also known as PdCl2(cod), is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, which can include a wide range of organic compounds.

Mode of Action

PdCl2(cod) acts as a catalyst, facilitating the formation of C-C and C-N bonds . It is used in the Heck coupling of alkynes with alkenes, Suzuki cross-coupling of aryl bromides, allylic substitution of oximes with allylic acetate, and methoxycarbonylation of iodobenzene . The compound interacts with its targets by accelerating the rate of the reaction without being consumed in the process .

Biochemical Pathways

The biochemical pathways affected by PdCl2(cod) are those involved in the formation of C-C and C-N bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler ones .

Pharmacokinetics

It’s important to note that the compound is soluble in dichloromethane , which can affect its distribution and availability in a reaction mixture.

Result of Action

The result of PdCl2(cod)'s action is the facilitation of bond formation in organic compounds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of PdCl2(cod) can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Additionally, it is sensitive to moisture , which can affect its stability and efficacy as a catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro(1,5-cyclooctadiene)palladium(II) involves the reaction of PdCl2 with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium borohydride or hydrogen gas.", "Starting Materials": ["PdCl2", "1,5-cyclooctadiene", "reducing agent (sodium borohydride or hydrogen gas)", "solvent (such as ethanol or dichloromethane)", "acid (such as hydrochloric acid or acetic acid)"], "Reaction": ["1. Dissolve PdCl2 in a suitable solvent such as ethanol or dichloromethane", "2. Add 1,5-cyclooctadiene to the solution", "3. Add a reducing agent such as sodium borohydride or hydrogen gas to the solution", "4. Stir the reaction mixture at room temperature for several hours", "5. Add an acid such as hydrochloric acid or acetic acid to the reaction mixture to protonate the product", "6. Filter the product to obtain Dichloro(1,5-cyclooctadiene)palladium(II) as a yellow solid"] }

12107-56-1

Molecular Formula

C8H12Cl2Pd

Molecular Weight

285.50 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene;dichloropalladium

InChI

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

RRHPTXZOMDSKRS-PGUQZTAYSA-L

Isomeric SMILES

C1C/C=C\CCC=C1.Cl[Pd]Cl

SMILES

C1CC=CCCC=C1.Cl[Pd]Cl

Canonical SMILES

C1CC=CCCC=C1.Cl[Pd]Cl

12107-56-1

physical_description

Orange crystalline powder;  Hygroscopic;  [Acros Organics MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(1,5-cyclooctadiene)palladium(II)
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Dichloro(1,5-cyclooctadiene)palladium(II)
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Dichloro(1,5-cyclooctadiene)palladium(II)
Reactant of Route 4
Dichloro(1,5-cyclooctadiene)palladium(II)
Reactant of Route 5
Dichloro(1,5-cyclooctadiene)palladium(II)
Reactant of Route 6
Dichloro(1,5-cyclooctadiene)palladium(II)
Customer
Q & A

Q1: What is the molecular formula and weight of PdCl2(cod)?

A1: The molecular formula of PdCl2(cod) is C8H12Cl2Pd, and its molecular weight is 323.5 g/mol.

Q2: What spectroscopic data is available for characterizing PdCl2(cod)?

A2: PdCl2(cod) can be characterized using various spectroscopic techniques, including:

    Q3: What are the primary catalytic applications of PdCl2(cod)?

    A3: PdCl2(cod) is a common palladium(II) source in various cross-coupling reactions, including:

    • Heck Reaction: Coupling of aryl or vinyl halides with alkenes. [, , , , , , ]
    • Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides. [, , , , ]

    Q4: How does the 1,5-cyclooctadiene (cod) ligand influence the reactivity of PdCl2(cod) in catalysis?

    A5: The cod ligand in PdCl2(cod) acts as a labile ligand, readily dissociating in solution to generate catalytically active palladium species. This lability is crucial for its application in cross-coupling reactions. [, , ]

    Q5: Can PdCl2(cod) be used to synthesize other palladium complexes?

    A6: Yes, PdCl2(cod) serves as a versatile starting material for preparing various palladium(II) complexes. The cod ligand can be easily replaced by other ligands, such as phosphines, amines, and carbenes. This ligand exchange process allows for the fine-tuning of the electronic and steric properties of the resulting palladium complexes, influencing their reactivity and catalytic activity. [, , , ]

    Q6: Are there examples of PdCl2(cod) facilitating unusual reactions or exhibiting unique reactivity?

    A7: PdCl2(cod) has demonstrated intriguing reactivity in several instances:* Nucleophilic Attack on COD: Research has shown that nucleophiles can attack the coordinated cyclooctadiene ligand in PdCl2(cod), leading to the formation of cyclooctenylpalladium derivatives. This reactivity highlights the non-innocent nature of the cod ligand under certain conditions. []* Isomerization of Phosphanes: PdCl2(cod) has been shown to catalyze the isomerization of specific phosphanes, demonstrating its ability to mediate skeletal rearrangements in organophosphorus compounds. []

    Q7: Have computational methods been employed to study PdCl2(cod) and its reactions?

    A7: Yes, Density Functional Theory (DFT) calculations have been used to:

    • Study the bonding interactions in PdCl2(cod) and related complexes. []
    • Predict the stability and reactivity of potential catalytic intermediates. []

    Q8: How does modifying the ligands attached to palladium in PdCl2(cod)-derived complexes influence their catalytic activity?

    A8: Modifying the steric and electronic properties of ligands in PdCl2(cod)-derived complexes significantly impacts their catalytic activity. For instance:

    • Electron-rich phosphine ligands generally enhance the oxidative addition step in cross-coupling reactions, leading to increased catalytic activity. []
    • Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in catalytic cycles. []
    • Chiral ligands can induce enantioselectivity in asymmetric catalytic reactions. [, , ]

    Q9: What strategies can be employed to improve the stability or solubility of PdCl2(cod) and its derivatives?

    A10:

    • Supported Catalysts: Immobilizing PdCl2(cod) or its derivatives on solid supports, such as silica or polymers, can improve stability and facilitate catalyst recovery and reuse. [, , , ]

    Q10: Are there specific SHE (Safety, Health, and Environment) considerations associated with using PdCl2(cod)?

    A10: While PdCl2(cod) is not acutely toxic, it is essential to handle it with care:

      Q11: Are there any alternative palladium sources that can be used instead of PdCl2(cod)?

      A11: Yes, several alternative palladium sources are available, including:

        Q12: How can palladium be recovered and recycled from reactions involving PdCl2(cod)?

        A12: Palladium is a precious metal, and its recovery and recycling are essential:

        • Recycling of Supported Catalysts: Supported Pd catalysts can be recovered and reused multiple times, minimizing palladium waste. [, ]

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